molecular formula C10H10FNO2 B571981 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1260641-74-4

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B571981
CAS No.: 1260641-74-4
M. Wt: 195.193
InChI Key: NOWDBACTAQQIGS-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 1st position of the tetrahydroisoquinoline ring system imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Carboxylation: The introduction of the carboxylic acid group can be achieved through carboxylation reactions. One common method involves the use of carbon dioxide under high pressure in the presence of a suitable catalyst.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which can affect its biological activity and solubility.

    1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the fluorine atom, which can influence its binding affinity and selectivity.

    7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A salt form that may have different solubility and stability properties.

Uniqueness

The presence of both the fluorine atom and the carboxylic acid group in 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid makes it unique compared to its analogs

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS Number: 1260641-74-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, highlighting its pharmacological implications.

  • Molecular Formula : C10H10FNO2
  • Molecular Weight : 195.19 g/mol
  • Purity : ≥ 99% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The detailed synthetic route can vary but generally includes:

  • Formation of the tetrahydroisoquinoline core.
  • Introduction of the fluorine atom at the 7-position.
  • Carboxylation to yield the carboxylic acid functional group.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. Notably:

  • IC50 Values : Some related compounds exhibited IC50 values in the nanomolar range against specific cancer cell lines such as HL60 and HCT116 .

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives may possess neuroprotective properties. These compounds are thought to modulate neurotransmitter systems and could be beneficial in treating neurodegenerative diseases. For instance:

  • Mechanism of Action : It is hypothesized that these compounds may act as allosteric modulators at GPCRs (G protein-coupled receptors), influencing pathways involved in neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies suggest that:

  • Substituent Effects : The presence of specific substituents at various positions on the isoquinoline ring significantly affects potency and selectivity against target proteins .

Case Studies

StudyFindingsReference
Study on Anticancer ActivityDemonstrated IC50 values < 100 nM for derivatives against various cancer cell lines
Neuroprotection MechanismSuggested modulation of neurotransmitter systems; potential for treating neurodegenerative diseases
SAR AnalysisIdentified key substituent effects on biological activity; optimization strategies proposed

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWDBACTAQQIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696311
Record name 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260641-74-4
Record name 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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